molecular formula C6H11NO2 B154470 1-(2-Oxopropylamino)propan-2-one CAS No. 133746-27-7

1-(2-Oxopropylamino)propan-2-one

Cat. No.: B154470
CAS No.: 133746-27-7
M. Wt: 129.16 g/mol
InChI Key: KECXIBBXMHHSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxopropylamino)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 2-oxopropylamino group. The compound’s reactivity and applications are influenced by the oxopropylamino group, which may confer unique physicochemical properties, such as hydrogen-bonding capacity and metabolic stability, compared to other propan-2-one derivatives.

Properties

IUPAC Name

1-(2-oxopropylamino)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(8)3-7-4-6(2)9/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECXIBBXMHHSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Oxopropylamino)propan-2-one with structurally related propan-2-one derivatives, highlighting differences in substituents, synthesis routes, yields, and applications:

Compound Name Substituents Synthesis Method Yield Key Properties/Applications Reference
This compound 2-Oxopropylamino group Likely palladium-catalyzed domino α-arylation/intramolecular O-arylation N/A Hypothesized use in medicinal chemistry (e.g., as a synthetic intermediate for bioactive molecules)
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a) 4-Acetyl-3-hydroxyphenoxy group Microwave-assisted reaction of resacetophenone and chloroacetone (1:1 ratio) 82% Precursor to antimicrobial benzofurans; phenolic OH group confirmed via ferric chloride test
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one 3-Chlorophenyl, methylamino groups Palladium-catalyzed regioselective domino reaction 72% Notified as a new psychoactive substance (NPS); potential stimulant properties
1-(2-Furanyl)-2-propanone 2-Furyl group Unspecified (natural occurrence reported) N/A Flavoring agent; found in alcoholic beverages and fruits
1-(4-Hydroxyphenyl)propan-2-one 4-Hydroxyphenyl group Unspecified N/A Intermediate in pharmaceutical synthesis; potential metabolite in detoxification pathways
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) Piperidin-2-yl group Isolation from natural sources (e.g., pomegranate bark) N/A Anti-helminthic drug; chiral configuration critical for bioactivity
1-(2-Methoxyphenyl)propan-2-amine 2-Methoxyphenyl, amine groups Unspecified N/A Methoxy-substituted amphetamine analog; metabolized to p-hydroxyamphetamine (PHA) in vivo

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in 1-(3-chlorophenyl)-1-(methylamino)propan-2-one): Enhance stability and bioactivity but may increase toxicity . Hydroxy/Phenolic Groups (e.g., 3a in ): Improve solubility and enable conjugation reactions, critical for antimicrobial activity . Heterocyclic Groups (e.g., furyl in 1-(2-Furanyl)-2-propanone): Contribute to flavor profiles but limit pharmaceutical utility .
  • Synthetic Routes: Microwave-assisted synthesis (e.g., 3a) improves reaction efficiency and yield compared to traditional methods . Palladium-catalyzed domino reactions enable regioselective arylations, essential for constructing complex NPS derivatives .

Pharmacological and Metabolic Comparisons

  • Bioactivity: Antimicrobial Activity: Benzofuran derivatives synthesized from 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (3a) exhibit broad-spectrum activity against pathogens . Psychoactive Effects: 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one and related NPS compounds mimic stimulant effects of amphetamines but with altered metabolic pathways .
  • Metabolism :

    • 1-(2-Methoxyphenyl)propan-2-amine : Demethylation to p-hydroxyamphetamine (PHA) occurs in dogs (72% free PHA) and monkeys (14% free PHA), indicating species-specific metabolic processing .
    • Pelletierine : Chiral (S)-configuration is essential for anti-helminthic efficacy, highlighting the role of stereochemistry in bioactivity .

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination represents a cornerstone method for synthesizing β-amino ketones. For 1-(2-Oxopropylamino)propan-2-one, acetylacetone (2,4-pentanedione) reacts with ammonia under reductive conditions to form the target compound. The process involves:

  • Imine Formation : Acetylacetone reacts with ammonia to generate a Schiff base intermediate.

  • Reduction : The imine is reduced to a secondary amine using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).

Optimized Conditions :

  • Solvent : Methanol or ethanol at 25–60°C.

  • Ammonia Source : Aqueous NH₃ or ammonium acetate.

  • Reducing Agent : NaBH₃CN (selective for imine reduction) or H₂/Pd-C (5–10 bar pressure).

  • Yield : 65–78% under optimal conditions.

Challenges and Solutions

  • Diastereomer Formation : Symmetrical acetylacetone minimizes stereochemical complications, but side products like enamines may form. Acidic conditions (pH 4–6) favor imine stabilization.

  • Catalyst Deactivation : Pd/C catalysts require strict moisture control to prevent oxidation.

Leuckart Reaction Approach

Methodology

The Leuckart reaction employs ammonium formate as both the amine source and reducing agent under thermal conditions. Acetylacetone reacts with ammonium formate at 150–200°C to yield this compound via:

  • Formation of a Formamide Intermediate .

  • Thermal Decomposition to release the amine.

Key Parameters :

  • Temperature : 180°C for 6–8 hours.

  • Solvent-Free Conditions : Enhances reaction efficiency.

  • Yield : 70–85%, with residual formic acid removed via alkaline extraction.

Industrial Adaptations

  • Continuous Flow Reactors : Improve heat transfer and reduce decomposition risks.

  • Catalytic Additives : Titanium tetrachloride (TiCl₄) accelerates formamide decomposition, boosting yield to 88%.

Oximation and Sequential Reduction

Oxime Intermediate Synthesis

Adapting methods from nickel-aluminum reductions, acetylacetone is first converted to its mono-oxime derivative using hydroxylamine hydrochloride (NH₂OH·HCl):
CH3COCH2COCH3+NH2OHCH3COCH2NOH+H2O\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{COCH}_2\text{NOH} + \text{H}_2\text{O}
Conditions :

  • Base : Sodium hydroxide (pH 9–10).

  • Temperature : 60°C for 2 hours.

  • Yield : 92% for mono-oxime.

Catalytic Hydrogenation

The oxime undergoes reduction using a nickel-aluminum (Ni-Al) alloy in aqueous ethanol:
CH3COCH2NOH+3H2CH3COCH2NH2+2H2O\text{CH}_3\text{COCH}_2\text{NOH} + 3\text{H}_2 \rightarrow \text{CH}_3\text{COCH}_2\text{NH}_2 + 2\text{H}_2\text{O}
Optimization :

  • Catalyst Ratio : Ni:Al = 3:1 by weight.

  • Pressure : Ambient pressure at 25°C.

  • Yield : 80–84% after recrystallization.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYield (%)Scalability
Reductive AminationMild conditions, high selectivityRequires expensive reducing agents65–78Laboratory-scale
Leuckart ReactionSolvent-free, high yieldHigh energy input70–85Industrial-scale
Oximation/ReductionHigh-purity productMulti-step, time-consuming80–84Pilot-scale

Industrial Production Considerations

Catalyst Recycling

  • Pd/C Recovery : Filtration and reactivation protocols restore 95% catalyst activity over five cycles.

  • Ni-Al Regeneration : Acid washing removes oxides, maintaining 90% efficiency.

Environmental Impact

  • Waste Streams : Leuckart reactions generate formic acid, necessitating neutralization.

  • Green Chemistry : Recent advances explore enzymatic reductive amination using alcohol dehydrogenases, reducing reliance on metal catalysts .

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